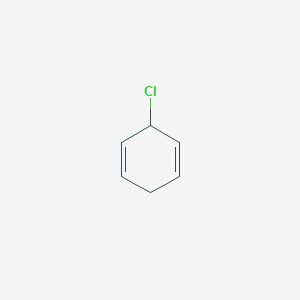

3-Chlorocyclohexa-1,4-diene

Descripción

Contextual Significance of Diene Systems in Modern Chemical Research

Diene systems, hydrocarbons containing two carbon-carbon double bonds, are fundamental building blocks in organic chemistry. rsc.orgnih.gov Their significance stems from their unique reactivity, particularly in cycloaddition reactions, which allow for the efficient construction of complex cyclic and polycyclic molecules. google.com Conjugated dienes, where the double bonds are separated by a single bond, are especially important due to their enhanced stability and participation in powerful transformations like the Diels-Alder reaction. google.comyoutube.com This reactivity makes dienes indispensable synthons for producing a wide array of compounds, from polymers and adhesives to complex natural products and pharmaceuticals. rsc.orgresearchgate.net

Overview of Chlorinated Cyclohexadienes as Pivotal Organic Synthons

The introduction of a chlorine atom onto a cyclohexadiene framework creates a chlorinated cyclohexadiene, a class of compounds with enhanced synthetic utility. The chlorine atom, being an electronegative and good leaving group, imparts specific reactivity to the molecule. This functionalization makes the carbon backbone susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the position of the chlorine atom influences the electronic properties and steric environment of the diene system, which can be strategically exploited to control the regioselectivity and stereoselectivity of subsequent chemical transformations. These attributes make chlorinated cyclohexadienes pivotal synthons, or synthetic building blocks, for creating more complex molecular architectures.

Scope and Research Trajectories Pertaining to 3-Chlorocyclohexa-1,4-diene and its Analogues

This article focuses specifically on the chemical compound This compound . Research concerning this compound and its analogues primarily investigates its synthetic preparation, chemical reactivity, and application as an intermediate in the synthesis of other molecules. Key research trajectories include optimizing its synthesis via direct chlorination, exploring its transformations through oxidation, reduction, and nucleophilic substitution, and utilizing it in cycloaddition reactions. For instance, derivatives such as cis-3-chlorocyclohexa-3,5-diene-1,2-diol are employed in Diels-Alder reactions to generate complex bicyclic structures, which can then be converted into highly substituted aromatic compounds. google.com Analogues, including those with different halogen substitutions or additional functional groups, are often studied to compare reactivity patterns and expand the synthetic utility of this class of compounds. nih.gov

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below. While a complete, publicly available dataset of its spectroscopic characterization is limited, representative data for related structures provide insight into the expected analytical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 512175-96-1 | |

| Molecular Formula | C₆H₇Cl | |

| Molecular Weight | 114.57 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1C=CC(C=C1)Cl |

| InChI Key | OJLQSLIRQCMQSQ-UHFFFAOYSA-N | |

Spectroscopic methods are essential for the identification and structural elucidation of such compounds. For chlorinated cyclohexadienes and their derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Table 2: Representative ¹H NMR Data for a Cycloadduct Derived from a Chlorinated Cyclohexadiene Analogue Data is for dimethyl 1-chloro-cis-2,3-isopropylidenedioxy-5,7-bicyclo[2.2.2]octadiene-5,6-dicarboxylate, a product of a Diels-Alder reaction involving a derivative of 3-chlorocyclohexa-3,5-diene.

| Chemical Shift (δH) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 1.29 ppm | s | 3H, O-C-CH₃ exo | google.com |

| 1.36 ppm | s | 3H, O-C-CH₃ endo | google.com |

| 3.75 ppm | s | 3H, OCH₃ | google.com |

| 3.85 ppm | s | 3H, OCH₃ | google.com |

Synthesis and Reactivity

Synthesis of this compound

The most direct method for synthesizing this compound is through the electrophilic chlorination of its parent compound, cyclohexa-1,4-diene. This process requires careful management of reaction conditions to achieve the desired regioselectivity, as addition can occur at multiple sites within the diene system.

Table 3: Factors Influencing Regioselectivity in the Direct Chlorination of Cyclohexa-1,4-diene

| Parameter | Condition | Effect on 3-Chloro Isomer Yield | Reference |

|---|---|---|---|

| Temperature | 0-5°C | Improved regioselectivity | |

| 20-25°C | Moderate regioselectivity | ||

| >40°C | Poor regioselectivity, increased side products | ||

| Solvent | CCl₄ | Good yield, moderate regioselectivity | |

| CH₂Cl₂ | Improved regioselectivity |

The reaction is typically performed at or below room temperature, followed by purification via distillation or recrystallization to isolate the final product.

Chemical Reactivity and Synthetic Applications

This compound exhibits reactivity at both the chlorine-substituted carbon and the diene system, making it a versatile intermediate. Its key reactions are summarized below.

Table 4: Overview of Key Reactions of this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, KOC(CH₃)₃ | Substituted cyclohexadienes | |

| Oxidation | KMnO₄, CrO₃ | Chlorinated cyclohexadienones |

| Reduction | LiAlH₄, H₂/catalyst | Cyclohexene (B86901) derivatives | |

A significant application of chlorinated cyclohexadienes is their use in the Diels-Alder reaction . A derivative, cis-1,2-isopropylidenedioxy-3-chlorocyclohexa-3,5-diene, undergoes an aqueous Diels-Alder reaction with dimethyl acetylenedicarboxylate (B1228247) to form a bicyclic adduct in 83% yield. google.com This adduct can then undergo thermolysis to produce a substituted aromatic compound, demonstrating a powerful strategy for building molecular complexity. google.com

Furthermore, chiral analogues derived from microbial oxidation of chlorobenzene (B131634), such as (1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol, serve as valuable precursors to important biological molecules. nih.govscispace.com This enantiomerically pure diol is a key starting material in the synthesis of mannojirimycin, a potent glycosidase inhibitor, and has been identified as a useful building block for preparing ascorbate (B8700270) (a form of Vitamin C). nih.govscispace.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

512175-96-1 |

|---|---|

Fórmula molecular |

C6H7Cl |

Peso molecular |

114.57 g/mol |

Nombre IUPAC |

3-chlorocyclohexa-1,4-diene |

InChI |

InChI=1S/C6H7Cl/c7-6-4-2-1-3-5-6/h2-6H,1H2 |

Clave InChI |

OJLQSLIRQCMQSQ-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC(C=C1)Cl |

Origen del producto |

United States |

Mechanistic Investigations of 3 Chlorocyclohexa 1,4 Diene Reactivity

Elimination Reactions and Reaction Pathways

The presence of a chlorine atom on the cyclohexadiene ring significantly influences the pathways of elimination reactions, particularly in the gas phase.

Cycloaddition and Intramolecular Cyclization Processes

The double bonds within the 3-Chlorocyclohexa-1,4-diene scaffold make it a versatile substrate for various cycloaddition and intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

Asymmetric Halolactonization Reactions of Cyclohexadiene Derivatives

Asymmetric halolactonization has emerged as a powerful method for the desymmetrization of prochiral cyclohexadiene derivatives, allowing for the construction of multiple stereogenic centers in a single step. acs.orgresearchgate.net In these reactions, a chiral catalyst is used to control the stereochemical outcome of the lactonization process.

For instance, the asymmetric bromolactonization of cyclohexadiene carboxylic acid derivatives using N-bromosuccinimide in the presence of a chiral catalyst like (DHQD)2PHAL can yield bromolactones with high enantioselectivity (up to 93% ee). acs.orgresearchgate.netacs.org This method is also applicable to the kinetic resolution of racemic cyclic ene-carboxylic acids. acs.orgresearchgate.net The development of organocatalytic systems has significantly advanced the field, offering broad substrate scope and excellent enantioselectivities. acs.org

| Catalyst | Halogen Source | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (DHQD)2PHAL | N-bromosuccinimide | Prochiral cyclohexadiene carboxylic acid | Up to 93% | acs.orgresearchgate.netacs.org |

| Trisimidazoline | Not Specified | Olefinic Carboxylic Acids | High | clockss.org |

| BINOL-derived Bifunctional Catalysts | N-bromosuccinimide / N-iodosuccinimide | Unsaturated carboxylic acids | High | nih.gov |

Diastereoselective Iodocyclization and Haloetherification

Iodocyclization and iodoetherification reactions of cyclohexadiene derivatives provide a route to various functionalized cyclic compounds. The diastereoselectivity of these reactions can be controlled by the presence of chiral auxiliaries or by the inherent stereochemistry of the substrate.

For example, the iodocyclization of cyclohexadienes bearing a chiral tether can proceed with high diastereoselectivity to give 5-endo cyclization products. researchgate.netmdpi.com Similarly, the regio- and diastereoselective iodoetherification of 1,4-cyclohexadiene (B1204751) has been achieved using a chiral tether. mdpi.comresearchgate.net These reactions are valuable for the synthesis of chiral building blocks from readily available starting materials. researchgate.net

Epoxidation-Cyclization Transformations

The double bonds of cyclohexadiene derivatives can be epoxidized, and the resulting epoxides can undergo subsequent cyclization reactions to form complex polycyclic systems. Tandem reactions involving Michael addition followed by ylide epoxidation have been developed for the synthesis of highly functionalized cyclohexadiene epoxide derivatives. sioc.ac.cnacs.orgacs.org These reactions can proceed with excellent diastereoselectivity, affording products with multiple stereogenic centers. sioc.ac.cnacs.orgacs.org

Furthermore, radical cyclization of epoxide derivatives of cyclohexadienes has been explored as a method to construct bicyclic compounds. thieme-connect.com For instance, the opening of a cyclohexadiene-derived epoxide with a nucleophile containing a vinylic or aryl iodide can be followed by a radical cyclization to yield cis-fused bicyclic structures. thieme-connect.com

Nucleophilic Substitution and Addition Reactions

The chlorine atom at the allylic position of this compound makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The conjugated diene system also allows for addition reactions. The interplay between these two reaction types is a key feature of its chemistry.

The reaction of this compound with nucleophiles can proceed through either an S_N2 or S_N2' mechanism, leading to different regioisomers. The regioselectivity is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the reaction with amines can lead to the formation of mono- or bis-NH-substituted 1,4-benzoquinones, depending on the stoichiometry and the specific quinone precursor used. dergipark.org.trresearchgate.netlew.ro

In the context of electrophilic addition, the reaction of conjugated dienes with electrophiles like HBr can yield both 1,2- and 1,4-addition products. masterorganicchemistry.comslideshare.net The formation of these products is governed by kinetic and thermodynamic control. At lower temperatures, the 1,2-adduct (kinetic product) is favored due to a lower activation energy, while at higher temperatures, the more stable 1,4-adduct (thermodynamic product) predominates. masterorganicchemistry.comlibretexts.org This principle is applicable to the reactions of this compound, where the chlorine substituent can influence the stability of the intermediate carbocation and the resulting product distribution.

The stereoselectivity of these reactions is also a critical aspect. For example, in Diels-Alder reactions involving cyclic dienes, the stereochemistry of the reactants is retained in the product. pressbooks.pub While not a direct reaction of this compound with a nucleophile, this highlights the stereochemical control inherent in reactions of cyclic dienes.

Table 1: Regioselectivity in Electrophilic Addition to Conjugated Dienes

| Reaction Condition | Major Product | Control Type | Product Description |

|---|---|---|---|

| Low Temperature (e.g., 0°C) | 1,2-Adduct | Kinetic | Forms faster due to lower activation energy. masterorganicchemistry.comlibretexts.org |

| High Temperature (e.g., >40°C) | 1,4-Adduct | Thermodynamic | More stable product, formation is reversible. masterorganicchemistry.comlibretexts.org |

The allylic arylation of substrates like 3-chlorocyclohex-1-ene, a related compound, provides insight into the potential mechanisms for this compound. Rhodium-catalyzed enantioselective Hiyama cross-coupling reactions with racemic allyl chlorides and arylsiloxanes have been shown to produce valuable allyl arenes with high enantioselectivity. acs.orgacs.orgnih.gov The proposed mechanism involves the initial activation of silicon by a fluoride (B91410) source, followed by transmetalation of the aryl group to the rhodium center. acs.orgacs.org Oxidative addition of the rhodium to the allyl chloride then forms a Rh(III) species, which can equilibrate between diastereomeric rhodium-allyl intermediates. acs.orgacs.org Reductive elimination then yields the arylated product. researchgate.netresearchgate.net The enantioselectivity is thought to arise from the diastereoselective 1,3-isomerization between the competing Rh-σ-allyl species. acs.orgacs.org

Control over selectivity in these reactions is achieved through careful selection of the ligand, metal catalyst, and reaction conditions. For example, in iridium-catalyzed allylic substitutions, the choice of ligand can dramatically influence the regioselectivity, favoring either branched or linear products. researchgate.net Detailed studies have shown that weak, non-covalent interactions can play a significant role in determining the preferred reaction pathway. researchgate.net

Table 2: Factors Influencing Selectivity in Allylic Arylation

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Ligand | Controls regio- and enantioselectivity. | (S)-BINAP in Rh-catalyzed Hiyama coupling leads to high enantiomeric excess. acs.orgacs.org |

| Metal Catalyst | Determines the reaction mechanism and product distribution. | Iridium catalysts often favor branched products in allylic substitution. researchgate.net |

| Nucleophile/Electrophile | The nature of the coupling partners affects reactivity and yield. | Arylsiloxanes are effective nucleophiles in Rh-catalyzed Hiyama cross-coupling. acs.orgacs.org |

| Reaction Conditions | Temperature and solvent can shift the balance between kinetic and thermodynamic control. | Refluxing THF was found to be optimal for a specific Rh-catalyzed Hiyama coupling. acs.org |

Regio- and Stereoselective Reactivity with Various Nucleophiles

Radical Processes and Chain Reactions

Radical reactions of this compound and related systems offer alternative pathways for functionalization. These processes often involve the generation of highly reactive radical intermediates.

Hydrogen atom abstraction is a fundamental process in radical chemistry. mdpi.comorganic-chemistry.org In the context of cyclohexa-1,4-diene, radical cations of certain compounds can facilitate hydrogen atom abstraction. rsc.org The resulting cyclohexadienyl radical is a key intermediate in these reactions. rsc.org The efficiency of this process can be influenced by the electronic properties of the abstracting radical. rsc.org

β-scission is another important elemental step in radical chemistry, often following a radical addition or abstraction step. It involves the cleavage of a bond beta to the radical center, leading to the formation of a new radical and an unsaturated molecule. While specific studies on β-scission of radicals derived from this compound are not detailed in the provided context, it is a plausible reaction pathway for radicals generated from this compound, potentially leading to ring-opening or rearrangement products.

Cyclohexadienyl radicals are readily formed from cyclohexa-1,4-diene through hydrogen atom abstraction. rsc.orgthegoodscentscompany.com These radicals are resonance-stabilized and can react in several ways. They can be trapped by other radicals, undergo oxidation to form a cation, or participate in further radical chain reactions. nih.govbeilstein-journals.org The reactivity of the cyclohexadienyl radical is dependent on the reaction environment, including the presence of oxygen or other radical scavengers. acs.org For instance, in the presence of oxygen, cyclohexadienyl radicals can form peroxyl radicals, which can then engage in various termination or propagation steps. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govresearchgate.netnih.gov In related systems, photoredox catalysis can initiate radical cyclization cascades. researchgate.netchinesechemsoc.org For example, a photoredox-generated radical can add to an aromatic system to form a cyclohexadienyl radical intermediate. nih.gov This intermediate can then be oxidized to a cation, which, after deprotonation, leads to the rearomatized product. nih.gov This strategy has been used for the synthesis of complex polycyclic structures. researchgate.netchinesechemsoc.org While not specifically demonstrated for this compound itself, the principles of photoredox-catalyzed radical cyclization are applicable and suggest potential synthetic routes involving this compound.

Generation and Reactivity Profiles of Cyclohexadienyl Radicals

Rearrangement Processes, e.g., Chlorine Migration

The reactivity of this compound is influenced by the potential for rearrangement processes, a common feature in cyclic diene systems. While specific mechanistic studies detailing chlorine migration exclusively for this compound are not extensively documented in the reviewed literature, insights can be drawn from theoretical and experimental studies on analogous chloro-substituted cyclic compounds. These studies provide a framework for understanding the potential rearrangement pathways available to this compound.

Rearrangements in such systems are often thermally or photochemically induced and can involve sigmatropic shifts, where a substituent, in this case, a chlorine atom, moves from one part of a π-system to another. The feasibility and mechanism of such migrations are governed by orbital symmetry rules and the thermodynamic stability of the transition states and products.

Theoretical studies on related molecules, such as chlorocyclohexadienes and other chlorinated dienes, have explored the energetics of such rearrangements. For instance, high-level ab initio molecular orbital calculations have been employed to investigate 1,3- and 1,5-chlorine migrations in various systems. nih.govacs.org These studies indicate that the activation barriers for sigmatropic chlorine shifts can be significantly influenced by the molecular structure and the presence of other functional groups. nih.govacs.org

One key finding from studies on analogous systems is that the interaction of chlorine lone pair electrons with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the diene system can dramatically accelerate the chlorine shift. nih.govacs.org This "lone pair-LUMO-mediated pericyclic reaction" suggests that the electronic properties of the diene are crucial in facilitating the migration. nih.govacs.org In the context of this compound, the positioning of the chlorine atom relative to the double bonds would be a critical factor in determining the favorability of a thegoodscentscompany.com-sigmatropic shift to the 5-position or other potential rearrangements.

Furthermore, the study of gas-phase elimination reactions of similar compounds, such as 3-chlorocyclohexene (B1361376), reveals a preference for mechanisms involving four-membered cyclic transition states. researchgate.net While this pertains to elimination rather than rearrangement, it underscores the tendency of these systems to proceed through concerted cyclic intermediates.

It is also worth noting that rearrangements in diene systems are not limited to substituent migrations. Isomerization of the double bonds within the cyclohexadiene ring can also occur, potentially catalyzed by acid or transition metals, leading to a mixture of isomers. nih.govmdpi.com

Applications of 3 Chlorocyclohexa 1,4 Diene As a Versatile Synthetic Intermediate

Building Blocks for Complex Carbocyclic and Heterocyclic Molecular Architectures

3-Chlorocyclohexa-1,4-diene serves as a valuable precursor for the synthesis of complex carbocyclic and heterocyclic structures, primarily through its participation in cycloaddition reactions. The conjugated diene system within the molecule is highly reactive in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The presence of the chlorine atom can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a handle for further functionalization.

One notable application is in the synthesis of functionalized cyclohexadienes. This can be achieved through a sequence involving a Diels-Alder cycloaddition to form a bicyclic adduct, followed by strategic functionalization and a subsequent retro-Diels-Alder reaction to release the desired chlorinated cyclohexadiene. This approach provides precise control over the substitution pattern on the cyclohexadiene ring.

Furthermore, this compound and its derivatives are instrumental in constructing heterocyclic systems. For instance, they are employed in the synthesis of carbazoles, a class of nitrogen-containing tricyclic compounds with significant biological and material applications. The synthesis of carbazoles can be accomplished through various methods, including the Diels-Alder reaction of a suitable diene, such as a derivative of this compound, followed by subsequent cyclization steps.

The reactivity of this compound is summarized in the table below:

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Diels-Alder Cycloaddition | Dienophile | Substituted cyclohexene (B86901) derivatives | |

| Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Substituted cyclohexadienes | |

| Oxidation | Oxidizing agents | Chlorinated cyclohexadienones | |

| Reduction | Reducing agents | Cyclohexene derivatives |

Stereocontrolled Synthesis of Chiral Compounds, e.g., Sphingosines

The stereocontrolled synthesis of chiral compounds is a cornerstone of modern organic chemistry, particularly in the preparation of biologically active molecules. This compound and its derivatives have shown potential as starting materials in asymmetric synthesis, enabling the construction of specific stereoisomers.

While direct synthesis of sphingosines from this compound is not extensively documented in the provided search results, the synthesis of sphingosine (B13886) stereoisomers often involves chiral building blocks derived from substituted cyclic dienes. For example, the asymmetric synthesis of D-erythro-sphingosine has been achieved through an asymmetric aldol (B89426) addition to (2E)-hexadecenal. General strategies for the enantioselective synthesis of sphingoid bases like safingol (B48060) and phytosphingosines often rely on key steps such as Sharpless kinetic resolution and tethered aminohydroxylation.

The utility of chiral synthons derived from halogenated benzenes in the synthesis of complex molecules is well-established. For instance, enantiomerically pure cis-diols, which can be seen as derivatives of chlorocyclohexadienes, are valuable intermediates. These chiral diols possess functionally distinguishable double bonds and reactive sites, making them versatile precursors for a variety of chiral molecules.

The development of methods for the synthesis of stereochemically pure D-erythro-sphingosine and ceramides (B1148491) has provided a platform of chiral starting materials for the construction of more complex sphingolipids. These methods often involve the selective functionalization of a chiral backbone. The principles demonstrated in these syntheses suggest the potential for using chiral derivatives of this compound as starting points for the stereocontrolled synthesis of sphingosines and other complex chiral molecules.

Precursors in Biomolecule and Natural Product Synthesis

The structural motifs present in this compound make it an attractive starting material for the total synthesis of various biomolecules and natural products. Its ability to undergo a range of chemical transformations allows for the construction of complex molecular skeletons found in nature.

A notable example is the use of a related compound, (1S,2S)-3-chlorocyclohexa-3,5-diene-1,2-diol, in the synthesis of (+)-trianthine, a member of the crinine (B1220781) alkaloid family. This synthesis highlights the utility of chiral chlorocyclohexadiene derivatives in accessing complex alkaloid frameworks. The synthesis of other alkaloids, such as crinane, has also been achieved using arylated cyclohexa-1,4-diene precursors.

Furthermore, a patent describes the use

Computational and Theoretical Chemistry of 3 Chlorocyclohexa 1,4 Diene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool for investigating the properties of chlorinated cyclohexadienes and related molecules. These studies offer a balance between computational cost and accuracy, making them suitable for analyzing geometries, electronic structures, and reaction pathways.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For molecules similar to 3-chlorocyclohexa-1,4-diene, such as chlorocyclohexene isomers, DFT methods like B3LYP and MPW1PW91 with basis sets like 6-31G(d,p) and 6-31++G(d,p) have been successfully used to calculate structural parameters of reactants and transition states. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by the chlorine atom at the C3 position. This halogen atom exerts an inductive electron-withdrawing effect, which can stabilize the conjugated diene system and alter its reactivity compared to the unsubstituted cyclohexa-1,4-diene. The presence of the chlorine atom makes the molecule susceptible to nucleophilic attack and influences the electronic landscape of the diene system, which is crucial for understanding its reaction mechanisms.

DFT is instrumental in mapping potential energy surfaces (PES) to elucidate reaction mechanisms. For instance, studies on the thermal decomposition of related compounds like 3-chlorocyclohexene (B1361376) and 4-chlorocyclohexene (B110399) to form cyclohexadiene have been conducted using various DFT functionals. researchgate.net These investigations suggest that the elimination of hydrogen chloride proceeds through a non-synchronous, four-membered cyclic transition state. researchgate.net

The reaction coordinate for such an elimination involves the progressive elongation of the C-Cl bond and the transfer of a hydrogen atom to the chlorine. researchgate.net The DFT calculations show that the rate-determining step is the stretching and polarization of the carbon-chlorine bond (Cδ+…Clδ−). researchgate.net By calculating the energies of the reactant, transition state, and products, a complete energetic profile of the reaction can be constructed, revealing activation barriers and reaction enthalpies. High-level ab initio calculations on similar systems, such as the 1,5-chlorine shift in 6-chlorocyclohexa-2,4-dienone, also map out the potential energy surface to find the lowest-energy pathway, revealing that the migration of the chlorine atom occurs within the molecular plane. acs.org

Optimized Geometries and Electronic Structure Analysis

Ab Initio Molecular Orbital Calculations for Energetic Profiles

For higher accuracy in energetic predictions, ab initio molecular orbital calculations are often utilized. Methods like the G2(MP2,SVP) theory have been applied to examine chlorine migrations in analogous systems, providing detailed energetic profiles. acs.org These high-level calculations have been used to determine the activation barriers for 1,3- and 1,5-chlorine shifts. acs.org

In a study of related chlorinated compounds, it was found that the interaction between the chlorine lone pair electrons and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) can dramatically accelerate the chlorine shift compared to conventional pericyclic migrations. acs.org For example, the activation barrier for the 1,5-migration in (2-(chlorocarbonyl)vinyl)ketene was calculated to be only 61 kJ mol⁻¹, significantly lower than the 173 kJ mol⁻¹ barrier for the unassisted 1,5-sigmatropic shift of chlorine in 5-chloro-1,3-pentadiene. acs.org Such calculations are critical for understanding the feasibility and kinetics of intramolecular rearrangements in molecules like this compound.

The table below presents theoretical kinetic and thermodynamic data for the elimination reactions of related chlorocyclohexene compounds, calculated using various DFT methods. These values provide insight into the activation energies (Ea), enthalpies of activation (ΔH‡), entropies of activation (ΔS‡), and Gibbs free energies of activation (ΔG‡) that would be relevant for similar reactions involving this compound.

| Compound | Method | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|

| 3-Chlorocyclohexene | B3LYP/6-31G(d,p) | 157.9 | 152.6 | 13.93 | 143.8 |

| B3LYP/6-31++G(d,p) | 150.5 | 145.2 | 13.64 | 136.6 | |

| PBEPBE/6-31++G(d,p) | 141.8 | 136.7 | 13.73 | 127.9 | |

| 4-Chlorocyclohexene | B3LYP/6-31G(d,p) | 199.6 | 194.3 | 15.21 | 184.7 |

| B3LYP/6-31++G(d,p) | 192.3 | 187.0 | 14.88 | 177.7 | |

| PBEPBE/6-31++G(d,p) | 181.6 | 176.3 | 14.35 | 167.2 |

Table 1: Calculated activation parameters for the gas-phase elimination of HCl from 3-chlorocyclohexene and 4-chlorocyclohexene using different DFT methods. researchgate.net This data is illustrative of the computational approaches used to study reactivity in related chlorinated cyclic hydrocarbons.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are also powerful tools for predicting spectroscopic properties, which can aid in the characterization of compounds. Time-dependent density functional theory (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.gov

For example, TD-DFT has been used to elucidate the electronic circular dichroism (ECD) spectra of various substituted 1,3-cyclohexadiene (B119728) derivatives. nih.gov These calculations can correlate the conformation of the molecule with the sign of the rotatory strength of its electronic transitions. nih.gov Although specific spectroscopic predictions for this compound are not detailed in the searched literature, the established success of TD-DFT in predicting the spectra of fluoro- and methyl-substituted cyclohexadienes indicates its applicability for determining the spectroscopic parameters of the chloro-derivative as well. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Chlorocyclohexa 1,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-chlorocyclohexa-1,4-diene. researchgate.netuou.ac.in It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. uou.ac.incognitoedu.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present. uou.ac.in The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effect of the chlorine atom and the magnetic anisotropy of the double bonds. cognitoedu.org Protons closer to the chlorine atom will be deshielded and resonate at a lower field (higher ppm value). The splitting of these signals, due to spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. uou.ac.in

¹³C NMR Spectroscopy: In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. libretexts.org The chemical shifts of the carbon atoms are also significantly affected by the chlorine substituent and the sp² hybridization of the olefinic carbons. libretexts.org The carbon atom bonded to the chlorine will show a characteristic downfield shift. The wider chemical shift range of ¹³C NMR compared to ¹H NMR often allows for the resolution of all carbon signals, providing a clear carbon skeleton of the molecule. libretexts.org

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for studying fluorinated analogues or reaction products involving fluorine-containing reagents.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Features |

| ¹H | 2.5 - 6.5 | Olefinic protons (C=CH) will be in the downfield region (~5.5-6.5 ppm). The proton on the carbon bearing the chlorine (CH-Cl) will also be downfield. Methylene protons (-CH₂-) will be in the more upfield region (~2.5-3.5 ppm). |

| ¹³C | 25 - 135 | Olefinic carbons (C=C) will appear in the downfield region (~120-135 ppm). The carbon attached to the chlorine (C-Cl) will be significantly deshielded (~50-70 ppm). Methylene carbons (-CH₂-) will be in the upfield region (~25-40 ppm). |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. vanderbilt.edu High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₇Cl, by providing a highly accurate mass measurement. rsc.org The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). vanderbilt.edu

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks separated by two m/z units, with the M+2 peak having about one-third the intensity of the molecular ion peak.

Fragmentation analysis provides further structural information. The molecular ion can break apart into smaller, charged fragments, and the pattern of these fragments is often unique to the compound. msu.educhemguide.co.uk For this compound, common fragmentation pathways could involve the loss of a chlorine atom or the cleavage of the cyclohexadiene ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 114 | 116 | Molecular ion |

| [M-H]⁺ | 113 | 115 | Loss of a hydrogen atom |

| [M-Cl]⁺ | 79 | - | Loss of a chlorine atom |

| [C₆H₅]⁺ | 77 | - | Phenyl cation (possible rearrangement) |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would show characteristic absorption bands corresponding to its specific bonds. libretexts.org

Key expected absorptions include:

C-H stretching: Alkenyl C-H bonds typically absorb at a slightly higher frequency (3000-3100 cm⁻¹) than alkyl C-H bonds (2850-3000 cm⁻¹). vscht.czlibretexts.org

C=C stretching: The carbon-carbon double bond of the diene system will show a stretching vibration in the region of 1600-1680 cm⁻¹. vscht.cz

C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H | Stretch | 3000 - 3100 |

| -C-H (in CH₂) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1600 - 1680 |

| C-Cl | Stretch | 600 - 800 |

X-ray Diffraction for Definitive Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide definitive information about its solid-state structure, including bond lengths, bond angles, and conformational details. This technique has been used to unambiguously determine the configuration of related cyclization products. imperial.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Kinetics

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.com This method is particularly valuable for studying reaction mechanisms that may involve radical intermediates. bruker.comnih.gov For instance, if this compound were to undergo a reaction that generates a radical species, EPR could be used to identify and quantify this intermediate. bruker.com The technique provides information about the electronic structure of the radical and can be used to follow the kinetics of radical reactions. bruker.comrsc.org

UV-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. msu.edu The presence of the conjugated diene system in this compound makes it a suitable candidate for UV-Vis analysis. msu.edu Conjugated systems typically exhibit a strong absorption band (π → π* transition) in the UV region. msu.edu The position of the maximum absorbance (λmax) is characteristic of the chromophore. chemguide.co.uk

UV-Vis spectroscopy is also a valuable tool for kinetic studies. libretexts.org By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. libretexts.org

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Conjugated Diene | π → π* | ~215 - 260 |

Note: The exact λmax can be influenced by the chlorine substituent and the solvent.

Chromatographic Techniques (e.g., GC/LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating and analyzing mixtures, as well as for assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and structural information for each component. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or reaction products, LC-MS is a powerful alternative. The liquid chromatograph separates the components, which are then analyzed by the mass spectrometer. acs.org

These techniques are crucial for monitoring the progress of reactions, identifying byproducts, and ensuring the purity of the final product. lew.ro

Future Research Perspectives and Emerging Directions for 3 Chlorocyclohexa 1,4 Diene Research

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of 3-chlorocyclohexa-1,4-diene and related halogenated dienes are prime candidates for catalytic innovation. Future research is geared towards discovering and optimizing catalytic systems that offer superior control over reaction outcomes.

Transition metal catalysis, particularly with palladium, nickel, and copper, presents a significant opportunity. Palladium-catalyzed cross-coupling reactions, for instance, could enable the stereoselective formation of new carbon-carbon bonds at the chlorinated position, providing access to a diverse range of substituted dienes. organic-chemistry.org Similarly, copper-catalyzed reactions, which are known for their utility in forming heteroatom-aryl bonds, could be adapted for novel functionalizations of the this compound scaffold. thieme-connect.de

The development of enantioselective catalytic systems is a particularly important frontier. Chiral catalysts could allow for the asymmetric synthesis of valuable building blocks from this compound, a critical step for applications in medicinal chemistry. Research into ligands, such as chiral phosphines or N-heterocyclic carbenes (NHCs), will be instrumental in achieving high enantiomeric excess in these transformations. organic-chemistry.org Furthermore, investigations into Ziegler-Natta type catalysts may open pathways for the controlled polymerization of dienes, suggesting a role for halogenated cyclohexadienes as monomers in specialty polymers. researchgate.net

| Catalytic System | Potential Reaction Type | Anticipated Advantages | Relevant Research Area |

| Palladium-Phosphine Complexes | Cross-coupling (e.g., Suzuki, Stille) | High efficiency, functional group tolerance, stereoselectivity. | Synthesis of substituted dienes. organic-chemistry.org |

| Nickel-NHC Complexes | Hydroallylation, Cross-coupling | Cost-effective, unique reactivity for C-C bond formation. | Creation of 1,4-dienes. organic-chemistry.org |

| Copper-Ligand Systems | Ullmann-type coupling, Conjugate addition | Formation of C-O, C-N, and C-S bonds. | Synthesis of functionalized heterocycles. thieme-connect.de |

| Chiral Lewis Acids | Asymmetric Diels-Alder Reactions | Enantioselective synthesis of complex cyclic systems. | Production of chiral synthons. beilstein-journals.org |

Integration into Flow Chemistry and Automated Synthetic Platforms

The translation of synthetic routes involving this compound to continuous flow platforms is a promising direction for improving safety, consistency, and scalability. Industrial production methods may already utilize continuous flow reactors to ensure consistent quality and yield. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing the reactivity of intermediates like chlorinated dienes and preventing over-reaction.

Automated synthetic platforms, which combine flow reactors with real-time monitoring and robotic handling, can accelerate the discovery and optimization of new reactions. By systematically varying reaction conditions, these platforms can rapidly map complex reaction spaces to identify optimal parameters for yield and selectivity, significantly reducing the time required for process development.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry is poised to play a transformative role in guiding the experimental exploration of this compound chemistry. High-level ab initio and Density Functional Theory (DFT) calculations are powerful tools for understanding and predicting the compound's behavior. acs.org These methods can elucidate the electronic structure, revealing how the chlorine atom's inductive effect influences the reactivity of the diene system.

Pioneering computational studies have already been used to investigate the mechanisms of pericyclic reactions, such as Diels-Alder and sigmatropic shifts, involving diene systems. beilstein-journals.orgresearchgate.net By modeling transition states, researchers can predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this compound. jocse.org This predictive power allows for the in silico design of novel reactions and the screening of potential catalysts, focusing laboratory efforts on the most promising candidates and accelerating the pace of discovery. beilstein-journals.org

Development of More Sustainable and Atom-Economical Synthetic Routes

A key future direction is the development of "green" synthetic methodologies for producing and using this compound. This involves minimizing waste, reducing energy consumption, and avoiding hazardous reagents. Traditional laboratory syntheses like the Birch reduction use harsh reagents such as liquid ammonia (B1221849) and alkali metals, which present environmental and safety challenges. wikipedia.org

Future research will likely focus on catalytic routes that maximize atom economy. For example, efficient cross-coupling reactions that incorporate most of the atoms from the reactants into the final product are highly desirable. organic-chemistry.org Alternative energy sources, such as microwave irradiation and photocatalysis, are also being explored to drive reactions more efficiently and under milder conditions. acs.org The development of photocatalytic systems, perhaps using novel semiconductor nanocomposites, could offer an environmentally benign method for driving synthetic transformations or for the degradation of related chlorinated compounds. rsc.org

Expanding the Role of Halogenated Cyclohexadienes in Materials Science and Medicinal Chemistry Synthons

Beyond its foundational role in organic synthesis, this compound is a promising synthon for advanced applications in materials science and medicinal chemistry. The unique combination of a reactive diene system and a functionalizable chlorine "handle" makes it a versatile starting point for complex molecular architectures.

In materials science, halogenated cyclohexadienes can serve as monomers or cross-linking agents for the creation of specialty polymers. The presence of chlorine can impart specific properties such as flame retardancy or altered refractive indices. The diene functionality allows for polymerization or modification through cycloaddition reactions.

In medicinal chemistry, the compound is a valuable building block for synthesizing novel therapeutic agents. The cyclohexadiene core is a feature in numerous natural products and bioactive molecules. The ability to perform stereospecific reactions, such as intramolecular cycloadditions, opens pathways to complex, polycyclic scaffolds that are of interest in drug discovery. imperial.ac.ukualberta.ca Derivatives of related quinone structures have shown a range of biological activities, suggesting that the chlorinated diene core could be a key element in the design of new pharmaceuticals. researchgate.netdergipark.org.tr

| Field | Potential Application | Rationale | Relevant Research |

| Materials Science | Specialty Polymer Monomer | Chlorine atom can impart flame retardancy; diene allows for polymerization. | Use of dienes in polymerization. researchgate.net |

| Functional Material Precursor | The diene structure can be modified to create materials with specific electronic or optical properties. | Use as a building block in organic synthesis. | |

| Medicinal Chemistry | Complex Scaffold Synthesis | Diene system allows for Diels-Alder and other cycloadditions to build polycyclic structures. | Intramolecular trapping reactions. imperial.ac.ukualberta.ca |

| Bioactive Compound Synthon | Serves as a versatile starting point for analogues of natural products and other therapeutic agents. | Applications in medicine for pharmaceutical use. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-chlorocyclohexa-1,4-diene, and how can reaction yields be optimized?

- Methodology : The Wittig reaction has been used for analogous dienes, such as synthesizing 3-thiabicyclo[3.2.0]hepta-1,4-diene via cyclobutene-1,2-dione and a bisylide precursor. However, yields may be low (~5%), necessitating optimization through temperature control, solvent selection (e.g., THF or DMF), and stoichiometric adjustments . Alternative routes include functionalizing cyclohexa-1,4-diene precursors with chlorinating agents (e.g., SOCl₂ or PCl₃) under inert atmospheres to avoid side reactions .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm regiochemistry and chlorine substitution patterns. For example, coupling constants in H NMR can distinguish between cis/trans diene conformers .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles, as demonstrated for cyclohexadiene derivatives in CCDC-2021605 .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves (1-hour breakthrough time) for routine handling; use butyl rubber gloves (>4-hour resistance) during spills .

- Ventilation : Work in a fume hood to minimize inhalation risks, as chlorinated dienes may release volatile byproducts .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the chlorine substituent influence the reactivity of cyclohexa-1,4-diene in transition-metal-free ionic transfer reactions?

- Mechanistic Insight : Chlorine’s electron-withdrawing effect polarizes the diene system, enhancing electrophilicity at the β-carbon. This facilitates hydrosilylation or hydrogermylation with surrogates like Me₃SiH, as observed in cyclohexa-1,4-diene derivatives. Reaction kinetics can be studied via DFT calculations to map charge distribution and transition states .

- Experimental Validation : Compare reactivity with non-chlorinated analogs using kinetic isotope effects (KIE) or substituent-tuning experiments .

Q. How can conflicting data on the stability of this compound under thermal or photolytic conditions be resolved?

- Contradiction Analysis :

- Thermal Stability : Conduct controlled thermolysis experiments (e.g., DSC/TGA) to identify decomposition temperatures and products. For instance, Wurtz reactions of dibrominated analogs produce benzene due to aromatic stabilization, suggesting thermal lability in halogenated dienes .

- Photolytic Studies : Expose the compound to UV-Vis light and monitor degradation via HPLC or IR spectroscopy. Cross-reference with computational models (e.g., TD-DFT) to predict photoactive intermediates .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited toxicity data?

- Methodological Framework :

- In Silico Prediction : Use QSAR models to estimate biodegradability (e.g., BIOWIN) or bioaccumulation potential (log ) .

- In Vitro Assays : Perform acute toxicity screenings (e.g., Microtox® with Vibrio fischeri) or Ames tests for mutagenicity .

- Soil Mobility Studies : Apply column chromatography with soil simulants to measure adsorption coefficients () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.